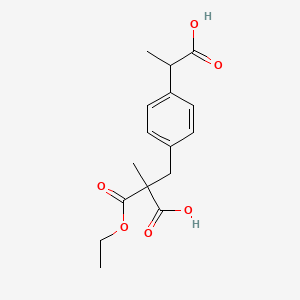
Des-2-(4-Isobutyl) 2-(4-(1-Carboxyethyl)-3-ethoxy-2-methyl-3-oxo Ibuprofen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid is an organic compound used in various scientific and industrial applications. It is known for its unique chemical structure, which includes a carboxyethyl group attached to a benzyl ring, an ethoxy group, and a methyl group. This compound is often utilized in pharmaceutical synthesis and other chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid typically involves multiple steps, starting with the preparation of the benzyl ring and the subsequent addition of the carboxyethyl, ethoxy, and methyl groups. Common reagents used in these reactions include dimethyl malonate, tri-O-benzyl-D-glucal, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography .
化学反応の分析
Types of Reactions
2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. Detailed studies on its molecular interactions and pathways are essential to understand its effects .
類似化合物との比較
Similar Compounds
1-Carboxyethyl-4,4’-bipyridinium: Known for its photochromic properties and electron transfer capabilities.
1-(4-((1-Carboxyethyl)carbamoyl)benzyl)pyridin-1-ium chloride: Exhibits antibacterial and antioxidant properties.
Uniqueness
2-(4-(1-Carboxyethyl)benzyl)-3-ethoxy-2-methyl-3-oxopropanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and applications sets it apart from other similar compounds .
特性
分子式 |
C16H20O6 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
2-[[4-(1-carboxyethyl)phenyl]methyl]-3-ethoxy-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C16H20O6/c1-4-22-15(21)16(3,14(19)20)9-11-5-7-12(8-6-11)10(2)13(17)18/h5-8,10H,4,9H2,1-3H3,(H,17,18)(H,19,20) |
InChIキー |
QAOKMLCZECFSKG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


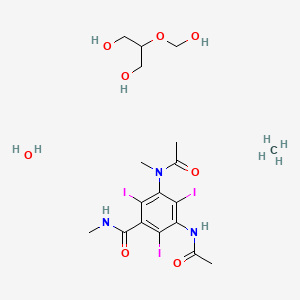
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
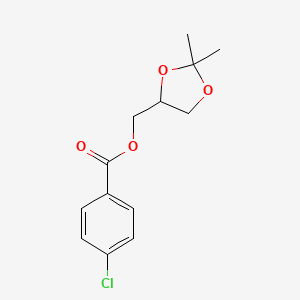
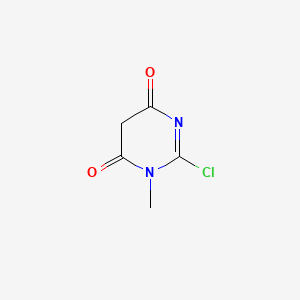
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
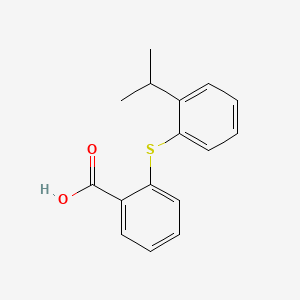
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)

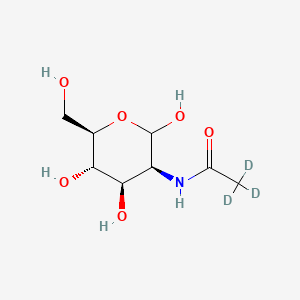

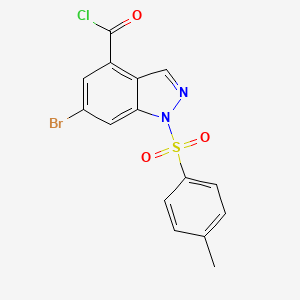
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
